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Compound Name: BMS-P5
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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-P5 is a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4
(PAD4), an enzyme implicated in the pathogenesis of various diseases, including cancer and
autoimmune disorders.[1][2] This technical guide provides a comprehensive overview of the
chemical structure, properties, and biological activity of BMS-P5, with a focus on its application
in preclinical research, particularly in the context of multiple myeloma. The information
presented herein is intended to support researchers and drug development professionals in
their investigation and potential application of this compound.

Chemical Structure and Properties

BMS-P5 is a complex heterocyclic molecule with the IUPAC name ((2S,5R)-5-amino-2-
methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-
methyl-1H-benzo[d]imidazol-5-yl)methanone. The compound is available as a free base and a
hydrochloride salt.

Table 1: Chemical Identifiers and Properties of BMS-P5 (Free Base)
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Property Value Reference
((2S,5R)-5-amino-2-
methylpiperidin-1-yl)(2-(1-
(cyclopropylmethyl)-1H-

IUPAC Name pyrrolo[2,3-b]pyridin-2-yl)-7- [3]
methoxy-1-methyl-1H-
benzo[d]imidazol-5-
yl)methanone

Chemical Formula C27H32N602 [3]

Molecular Weight 472.59 g/mol [3]

CAS Number 1550371-22-6 [3]
CN1C(C2=CC3=CC=CN=C3N

_ 2CC4CC4)=NC5=CC(C(N6--

SMILES String
INVALID-LINK--
N">C@HC)=0)=CC(0OC)=C15

Appearance Crystalline solid

Table 2: Physicochemical Properties of BMS-P5

Property Value Reference

DMSO: 5 mg/mLEthanol: 30
- mg/mLDMF: 20
Solubility

mg/mLEthanol:PBS (pH 7.2)
(1:8): 0.11 mg/mL

Storage (Solid)

-20°C

Stability (Solid)

> 4 years at -20°C

Storage (in Solvent)

-80°C for up to 6 months

[1]

Biological Activity and Pharmacological Properties
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BMS-P5 is a selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine
residues to citrulline on proteins, a post-translational modification known as citrullination or
deimination.[2] This process is crucial for the formation of Neutrophil Extracellular Traps
(NETS), which are implicated in the progression of multiple myeloma.[1]

Table 3: In Vitro Biological Activity of BMS-P5

Target IC50 Selectivity Reference
>100-fold vs. PAD1,

PAD4 98 nM [1]
PAD2, PAD3

PAD1 >10 M

PAD2 >10 uM

PAD3 >10 pM

BMS-P5 has been shown to block the formation of NETs induced by multiple myeloma cells
and delay disease progression in a syngeneic mouse model.[1]

Table 4: In Vivo Efficacy of BMS-P5 in a Multiple Myeloma Model

) Dosage and -
Animal Model o ] Key Findings Reference
Administration

Significantly delayed
Syngeneic mouse the appearance of
) 50 mg/kg, oral )
model of multiple ) ] disease symptoms [1]
gavage, twice daily
myeloma and prolonged
survival.

Signaling Pathway

BMS-P5 exerts its biological effect by inhibiting PAD4, a key enzyme in the process of NETosis.
The following diagram illustrates the signaling pathway leading to NET formation and the point
of intervention by BMS-P5.
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e.g., Multiple Myeloma Cells
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- J
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15605781?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/bms-p5-free-base.html
https://www.cancer-research-network.com/2020/12/12/bms-p5-is-an-orally-active-pad4-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7335350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7335350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7335350/
https://www.benchchem.com/product/b15605781#bms-p5-chemical-structure-and-properties
https://www.benchchem.com/product/b15605781#bms-p5-chemical-structure-and-properties
https://www.benchchem.com/product/b15605781#bms-p5-chemical-structure-and-properties
https://www.benchchem.com/product/b15605781#bms-p5-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15605781?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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